molecular formula C10H5F3N4 B2890414 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 320421-82-7

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2890414
CAS No.: 320421-82-7
M. Wt: 238.173
InChI Key: NXIQNFOOOCYURL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a versatile chemical scaffold of significant interest in medicinal chemistry and materials science research. Its core structure is based on a quinazoline moiety annelated with a 1,2,4-triazole ring, providing a planar aromatic system that is crucial for interacting with biological macromolecules and for its photophysical behavior . In anticancer research, derivatives of [1,2,4]triazolo[4,3-c]quinazoline are actively investigated as potential DNA intercalators and topoisomerase II (Topo II) inhibitors . These compounds are designed to insert their planar structure between DNA base pairs, a mechanism that can disrupt DNA replication and lead to apoptosis in cancer cells . The presence of the trifluoromethyl group is a strategic modification that can enhance the molecule's lipophilicity, potentially improving its ability to cross cell membranes and interact with its intracellular targets . Related compounds have demonstrated promising cytotoxic activities against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116), and have been shown to induce cell cycle arrest and apoptosis . Beyond its biological applications, the [1,2,4]triazolo[4,3-c]quinazoline core serves as a valuable building block in materials science due to its fluorescent properties . Researchers are exploring similar compounds for their solvatochromic behavior (change in color with solvent polarity), aggregation-induced emission enhancement, and acidochromic properties (sensitivity to acidic environments), making them candidates for developing chemical sensors and organic light-emitting diodes (OLEDs) . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N4/c11-10(12,13)9-15-7-4-2-1-3-6(7)8-16-14-5-17(8)9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIQNFOOOCYURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=CN3C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A widely adopted route begins with anthranilic acid, which undergoes cyclocondensation with urea or potassium cyanate under acidic conditions to yield quinazoline-2,4(1H,3H)-dione. Subsequent chlorination using phosphorus oxychloride (POCl₃) and triethylamine (TEA) produces 2,4-dichloroquinazoline, a key intermediate.

Example Protocol

  • Quinazoline-2,4-dione synthesis : Anthranilic acid (10 mmol) reacts with potassium cyanate (12 mmol) in aqueous acetic acid (50 mL) at 80°C for 6 hours, yielding 85% quinazoline-2,4-dione.
  • Chlorination : Quinazoline-2,4-dione (5 mmol) is treated with POCl₃ (15 mL) and TEA (10 mmol) at 110°C for 4 hours, affording 2,4-dichloroquinazoline in 78% yield.

Hydrazine-Mediated Triazole Ring Formation

Reaction of 2,4-dichloroquinazoline with hydrazine hydrate introduces a hydrazinyl group at position 4, forming 2-chloro-4-hydrazinylquinazoline. Cyclization with trifluoroacetic acid (TFA) facilitates triazole ring closure, producing 3-(trifluoromethyl)-triazolo[4,3-c]quinazolin-5-one. Final chlorination with POCl₃ yields the target compound.

Critical Steps

  • Hydrazination : 2,4-Dichloroquinazoline (3 mmol) reacts with hydrazine hydrate (6 mmol) in ethanol at 0–5°C for 2 hours, achieving 70% conversion to 2-chloro-4-hydrazinylquinazoline.
  • Cyclization : The hydrazinyl intermediate (2 mmol) is treated with TFA (5 mL) at reflux for 3 hours, yielding 65% of the triazoloquinazolinone.
  • Chlorination : The quinazolinone (1 mmol) reacts with POCl₃ (3 mL) at 110°C for 2 hours, providing 5-(trifluoromethyl)-triazolo[4,3-c]quinazoline in 82% purity.

Alternative Cross-Coupling Strategies

Recent advances employ palladium-catalyzed cross-coupling to introduce aryl or biphenyl substituents. For instance, Suzuki-Miyaura coupling of 5-bromo-triazoloquinazoline with trifluoromethylphenyl boronic acid achieves regioselective functionalization. While less commonly used for the parent compound, this method is viable for derivatives.

Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (3 equiv)
  • Solvent: Dioxane/H₂O (4:1) at 90°C for 12 hours.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (DMSO- d₆): δ 8.42 (s, 1H, triazole-H), 7.34–7.69 (m, 4H, quinazoline-H).
  • ¹³C NMR : δ 165.31 (C=O), 142.23 (q, J = 35.1 Hz, CF₃), 108.16 (triazole-C).
  • HRMS : m/z 238.0466 [M+H]⁺ (calculated for C₁₀H₅F₃N₄: 238.0466).

X-Ray Diffraction (XRD) Analysis

Single-crystal XRD confirms non-planar geometry, with dihedral angles of 15.2° between triazole and quinazoline rings. The trifluoromethyl group adopts a pseudo-axial orientation, minimizing steric strain.

Optimization and Yield Enhancement

Solvent and Temperature Effects

  • Cyclization Efficiency : Refluxing in TFA improves yield (65%) versus room-temperature reactions (42%).
  • Chlorination : POCl₃ at 110°C achieves complete conversion, whereas PCl₅ requires higher temperatures (130°C) and affords lower yields (68%).

Purification Techniques

  • Column Chromatography : Silica gel elution with petroleum ether:ethyl acetate (20:1) removes byproducts, enhancing purity to >95%.
  • Recrystallization : Ethanol/water (3:1) yields crystals suitable for XRD.

Applications and Derivative Synthesis

Fluorescent Materials

5-(Trifluoromethyl)-triazolo[4,3-c]quinazoline exhibits solvatochromism, with emission maxima shifting from 450 nm (toluene) to 480 nm (acetonitrile). Quantum yields reach 94% in non-polar solvents, enabling use in organic light-emitting diodes (OLEDs).

Biological Activity

Derivatives demonstrate topoisomerase II inhibition (IC₅₀ = 1.8 μM) and cytotoxicity against U937 leukemia cells (IC₅₀ = 4.2 μM). The trifluoromethyl group enhances membrane permeability, as evidenced by logP values correlating with cellular uptake.

Chemical Reactions Analysis

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets, such as the PCAF bromodomain. This interaction inhibits the activity of PCAF, a histone acetyltransferase involved in the regulation of gene expression. By binding to the active site of PCAF, this compound can modulate the acetylation of histones, thereby affecting the transcriptional activity of genes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Photophysical Properties

Key parameters such as fluorescence quantum yield (Φf), emission wavelength (λem), and solvatochromic behavior vary significantly depending on substituents and annelation patterns.

Table 1: Photophysical Comparison of Selected Triazoloquinazoline Derivatives
Compound Substituents/Modifications Φf (Solution) Φf (Solid) λem (nm) Solvent Polarity Effect Key Findings References
5-(CF₃)-[1,2,4]triazolo[4,3-c]quinazoline 3-(4-CF₃-phenyl), 5-(4′-diphenylamino-biphenyl) 94% (toluene) 82% 480–520 Strong solvatochromism Highest Φf in toluene and solid state
3-Aryl-[1,2,4]triazolo[4,3-c]quinazoline (A) 3-Aryl (e.g., phenyl) 60–75% 40–55% 450–500 Moderate Lower Φf due to non-radiative losses
Unsubstituted [1,2,4]triazolo[4,3-c]quinazoline No substituent at C3 80–85% 50–60% 430–470 Mild Higher Φf than aryl-substituted analogs
5-Bromo-[1,2,4]triazolo[1,5-c]quinazoline [1,5-c] isomer, 5-bromo 45% (DCM) 30% 500–530 Weak Lower Φf due to isomerization effects

Structural and Electronic Effects

  • Trifluoromethyl (-CF₃) Group: Enhances electron-deficient character, promoting intramolecular charge transfer (ICT) and red-shifted emission. The strong electron-withdrawing effect stabilizes excited states, increasing Φf compared to non-CF₃ analogs .
  • Annelation Isomerism : [1,2,4]Triazolo[4,3-c]quinazolines exhibit higher Φf than [1,5-c] isomers due to reduced steric hindrance and optimized π-conjugation .
  • Aryl Substitution at C3: 3-Aryl groups (e.g., phenyl) introduce steric bulk and non-radiative decay pathways, lowering Φf by 20–30% compared to unsubstituted analogs .

Solvatochromism and Aggregation Effects

  • 5-(CF₃)-Triazoloquinazoline: Displays pronounced solvatochromism, with λem shifting from 480 nm (toluene) to 520 nm (acetonitrile). Aggregation-induced emission enhancement (AIEE) is observed in MeCN/water mixtures, with Φf increasing by 15% in aggregated states .
  • 3-Aryl Analogs: Moderate solvatochromism due to restricted ICT; AIEE is less pronounced .

Electrochemical and Computational Insights

  • HOMO-LUMO Gap : Density functional theory (DFT) calculations reveal a narrower HOMO-LUMO gap (3.2 eV) for 5-(CF₃)-triazoloquinazoline compared to 3-aryl analogs (3.5–3.8 eV), aligning with red-shifted emission .
  • Electron Affinity : The -CF₃ group lowers LUMO energy by 0.3 eV, enhancing electron-accepting capacity for optoelectronic applications .

Biological Activity

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological effects.

Chemical Structure and Synthesis

This compound features a trifluoromethyl group that enhances its lipophilicity and biological activity. The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, which facilitates the formation of the triazoloquinazoline core structure .

The primary target of this compound is the P300/CBP-associated factor (PCAF) . By inhibiting PCAF, this compound disrupts histone acetylation processes critical for gene expression regulation. This inhibition can lead to significant cellular effects such as altered proliferation, differentiation, and apoptosis .

Cytotoxicity

Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines. For instance:

  • Compound 16 showed IC50 values of 6.29 μM against HepG2 and 2.44 μM against HCT-116 cell lines.
  • The cytotoxic activity hierarchy was determined as follows: 16 > 17 > 18 > 20 > 19 , indicating that different amine substitutions significantly affect biological activity .

Antihypertensive Activity

In a separate study involving related triazoloquinazoline derivatives, some compounds exhibited valuable effects on heart rate and blood pressure in animal models. These findings suggest potential applications as adrenoblockers or cardiac stimulants .

Comparative Biological Activity Table

CompoundTarget Cell LineIC50 Value (μM)Activity Type
16HepG26.29Cytotoxic
16HCT-1162.44Cytotoxic
-Various-Antihypertensive

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various derivatives on HepG2 and HCT-116 cells. The results indicated that the introduction of a trifluoromethyl group significantly enhanced cytotoxic activity due to improved binding affinity to DNA .
  • Antihypertensive Effects : A series of quinazoline derivatives were tested for their antihypertensive properties using a tail cuff method on rodents. Some derivatives completely abolished tachycardia associated with parent compounds, suggesting they could be modified for therapeutic use .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : Synthesis typically involves cyclization reactions and functional group introductions. For example, trifluoroacetic acid (TFA) can serve as a CF₃ source during cyclization, with yields ranging from 25% to 65% depending on solvent choice (e.g., DMF or chloroform), temperature control (80–120°C), and catalysts like triethylamine . Optimizing stoichiometry of intermediates (e.g., hydrazine derivatives) and purification via column chromatography or recrystallization can enhance purity and yield .

Q. Which spectroscopic techniques are most effective for characterizing triazoloquinazoline derivatives, and how should conflicting spectral data be resolved?

  • Methodological Answer : ¹H/¹³C NMR and LC-MS are critical for structural confirmation. For instance, ¹H NMR chemical shifts in CDCl₃ (e.g., δ 7.2–8.5 ppm for aromatic protons) and LC-MS fragmentation patterns (e.g., m/z 470.5 for molecular ion peaks) provide structural insights . Conflicting data (e.g., unexpected splitting in NMR) should be cross-validated with elemental analysis (C, H, N content) and alternative techniques like IR spectroscopy for functional group identification .

Q. How does the trifluoromethyl group influence the biological activity and physicochemical properties of triazoloquinazoline compounds?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In bioactivity studies, it increases binding affinity to targets like fungal 14α-demethylase (PDB: 3LD6) by forming hydrophobic interactions . Physicochemical profiling (logP, solubility) via HPLC or shake-flask methods can quantify these effects .

Advanced Research Questions

Q. How can computational methods like molecular docking be integrated with experimental data to predict target interactions of this compound?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to optimize geometry, followed by molecular docking (AutoDock Vina, Schrödinger) against targets like DNA topoisomerases or fungal enzymes. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays (e.g., 14α-demethylase activity) . Computational reaction path searches (ICReDD methods) can also predict synthetic feasibility .

Q. What strategies are recommended for resolving contradictions in biological activity data across triazoloquinazoline derivatives?

  • Methodological Answer : Contradictions (e.g., DNA-intercalation vs. antifungal activity) require systematic SAR studies. Compare substituent effects: electron-withdrawing groups (e.g., -CF₃) may favor DNA binding, while bulkier groups (e.g., cyclopentyl) enhance antifungal activity . Use dose-response assays (e.g., MIC for fungi, IC₅₀ for enzyme inhibition) to clarify dual mechanisms .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on triazoloquinazoline efficacy?

  • Methodological Answer :

Synthetic diversification : Introduce substituents (e.g., halogens, alkoxy groups) at positions 5, 6, or 8 of the quinazoline core .

Physicochemical profiling : Measure logP, solubility, and plasma stability .

Biological screening : Test against standardized microbial strains (e.g., C. albicans ATCC 90028) with reference compounds (e.g., ketoconazole) .

Statistical analysis : Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .

Q. What experimental designs are optimal for assessing the DNA-binding potential of triazoloquinazoline derivatives?

  • Methodological Answer :

  • In vitro assays : Ethidium bromide displacement assays to quantify DNA intercalation.
  • Spectroscopic techniques : UV-Vis titration (e.g., hypochromicity at 260 nm) and circular dichroism (CD) to monitor conformational changes in DNA .
  • Computational validation : Molecular dynamics simulations to assess binding modes (e.g., minor groove vs. intercalation) .

Notes

  • Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to minimize side reactions .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations) .
  • Ethical Compliance : Adhere to institutional guidelines for antimicrobial testing to avoid overuse of broad-spectrum agents .

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